molecular formula C10H21N3O B6243658 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide CAS No. 1595845-22-9

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B6243658
CAS No.: 1595845-22-9
M. Wt: 199.29 g/mol
InChI Key: PBRLRELEHYPHSG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This structure features a piperidine ring core that is substituted with both a dimethylamino group and a dimethylcarboxamide functional group, making it a potential building block in organic synthesis and medicinal chemistry research . Compounds with similar piperidine and dimethylamino substructures are frequently investigated as synthetic intermediates in the development of active pharmaceutical ingredients. For instance, research indicates that related 4-(dimethylamino)piperidine derivatives serve as key intermediates in the multi-step synthesis of complex molecules such as Gedatolisib, a potent inhibitor under investigation . The dimethylamino group is a common pharmacophore known to influence the physicochemical properties and bioavailability of molecules, which can be crucial in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

CAS No.

1595845-22-9

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H21N3O/c1-11(2)9-5-7-13(8-6-9)10(14)12(3)4/h9H,5-8H2,1-4H3

InChI Key

PBRLRELEHYPHSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)N(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with dimethylamine and carboxylic acid derivatives. One common method is the reaction of 4-(dimethylamino)piperidine with dimethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Enzyme Inhibition: Compounds with 4-(dimethylamino)pyridinium groups exhibit reduced enzyme inhibition compared to analogues with bulkier substituents like 4-(pyrrolidin-1-yl)pyridinium. For instance, the larger volume of pyrrolidinyl groups enhances π-cation interactions, resulting in lower IC₅₀ values (e.g., 2.3 µM vs. >10 µM for dimethylamino variants) . In contrast, 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide’s dual dimethylamino groups may compromise binding efficiency in some kinase targets due to steric hindrance, though its piperidine backbone improves metabolic stability .

Pharmacological Activity: A939572 demonstrates superior kinase inhibition due to its 2-chlorophenoxy group, which enhances hydrophobic interactions with target proteins . The thiazolo-pyrimidinone derivative (MW 861.47) shows broad-spectrum antiviral activity, leveraging its heterocyclic core for RNA polymerase binding .

Reactivity in Synthetic Applications: DMAP outperforms 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide in catalytic roles (e.g., esterification), as its planar pyridine ring facilitates nucleophilic activation .

Structure-Activity Relationship (SAR) Insights

  • Dimethylamino Positioning: Substituents at the 4-position of piperidine/pyridine rings significantly influence bioactivity. For example, 4-(dimethylamino) groups in ethyl 4-(dimethylamino)benzoate enhance resin cement reactivity compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15% higher degree of conversion in polymer matrices .
  • Carboxamide vs. Ester Functionality : Carboxamide derivatives (e.g., A939572) generally exhibit higher target selectivity than ester analogues due to hydrogen-bonding capabilities with enzyme active sites .

Notes on Comparative Efficacy

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in photopolymerization compared to methacrylate analogues, with tensile strength improvements of ~20% .
  • Enzyme Selectivity: The 4-(dimethylamino) group’s electron-donating nature may reduce binding affinity in cationic-active enzymes but improves solubility for in vivo applications .

Biological Activity

4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide, also known as DMAP, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(dimethylamino)-N,N-dimethylpiperidine-1-carboxamide includes a piperidine ring with two dimethylamino groups and a carboxamide functional group. This unique arrangement contributes to its pharmacological properties.

The biological activity of DMAP is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The dimethylamino groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.
  • Receptor Interaction : DMAP has been studied for its effects on neurotransmitter receptors, including opioid receptors, where it exhibits selective binding affinity.

Biological Activity Overview

Activity Type Description
Antinociceptive Effects DMAP has shown promise in animal models for pain relief, suggesting potential as an analgesic agent.
Cognitive Enhancement Research indicates that DMAP may enhance cognitive function by modulating cholinergic pathways.
Anticancer Properties Preliminary studies suggest cytotoxic effects against certain cancer cell lines, warranting further investigation.

Case Studies and Research Findings

  • Analgesic Activity :
    In a study evaluating the analgesic properties of DMAP, it was administered to mice in various doses. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent .
  • Cognitive Function :
    Research involving the administration of DMAP in models of Alzheimer's disease demonstrated improved memory retention and cognitive performance. The compound was found to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
  • Anticancer Activity :
    A recent investigation into the cytotoxic effects of DMAP on FaDu hypopharyngeal tumor cells revealed that it induced apoptosis at concentrations lower than those required for traditional chemotherapeutics like bleomycin . This finding positions DMAP as a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Selectivity
N,N-Dimethylpiperidine-4-carboxamideModerate analgesic activityμ opioid receptor
4-(Dimethylamino)-N-phenyl-2H-1-benzothiopyran-3-carboxamideHigh selectivity for kappa opioid receptorsκ opioid receptor
4-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloridePrecursor in biologically active compoundsGeneral biological activity

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